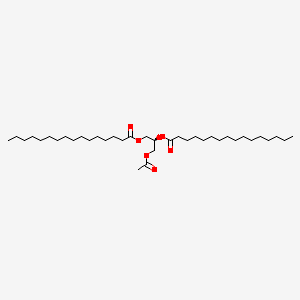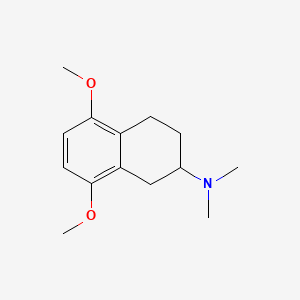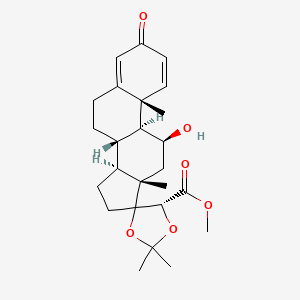
4H-Pyran
Overview
Description
4H-Pyran is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. It is a six-membered ring compound that contains one oxygen and one carbon atom. The compound has a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Biological and Pharmaceutical Activities
4H-Pyran derivatives exhibit a wide range of biological activities, including anti-hepatotoxic, antitumor, anti-inflammatory, antioxidant, anti-spasmolytic, diuretic, estrogenic, anticoagulant, antifungal, antiviral, anti-helminthic, antimicrobial, hypothermal, anti-tubercular, anti-HIV, herbicidal, anticonvulsant, and analgesic effects. These compounds appear in various natural and synthetic products, making them significant in pharmacological research (El‐Bana et al., 2022).
Photo-Physical Behavior in Drug Materials
4H-Pyran derivative compounds used in some drugs exhibit solvatochromic behavior and solvent–solute interactions. Their photo-physical behavior depends on solvent and solute nature, solute-solvent interactions, and various attached groups on their structures. This characteristic is significant in the study of drug interactions and efficacy (Kian et al., 2017).
Enantioselective Synthesis
The enantioselective synthesis of 4H-Pyrans, important in molecules with biological and pharmaceutical activities, has been achieved using catalyzed formal [3+3] cycloadditions. This method allows for the creation of a wide range of polysubstituted 4H-pyrans with moderate yields and good enantioselectivities, contributing to the development of more targeted and efficient pharmaceuticals (Yue et al., 2016).
Synthesis and Antimicrobial Evaluation
Studies have shown the efficacy of 4H-Pyran compounds and Schiff bases fused 4H-Pyran derivatives as inhibitors of Mycobacterium bovis, demonstrating their potential in antimicrobial applications. The synthesis approach highlighted is efficient, yielding high-quality compounds in a simple and time-effective manner (Mahdavi et al., 2018).
DNA Binding Studies
4H-Pyran derivatives have been found to be interesting DNA binders, showing preference as minor groove binders. This characteristic makes them potentially valuable in the study of gene expression and regulation, as well as in the development of new therapeutic strategies (Auria-Luna et al., 2020).
Synthesis in DNA-Encoded Chemical Libraries
Functionalized 4H-pyran scaffolds have been incorporated into DNA-encoded chemical libraries, combining their pharmacologically relevant properties with the merits of scaffold architecture in drug design. This synthesis showcases the versatility and potential applications of 4H-Pyrans in targeted drug discovery and development (Gao et al., 2022).
properties
IUPAC Name |
4H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-4-6-5-3-1/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUWJENAYHTDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183095 | |
| Record name | 4H-Pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289-65-6 | |
| Record name | 4H-Pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



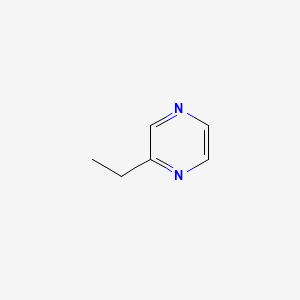
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxycarda-5,20(22)-dienolide](/img/structure/B1221507.png)
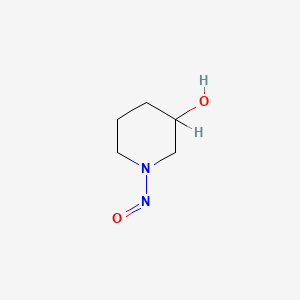
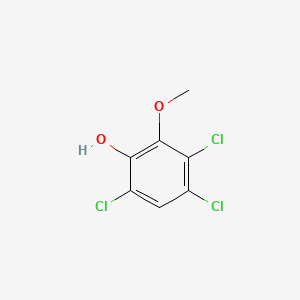
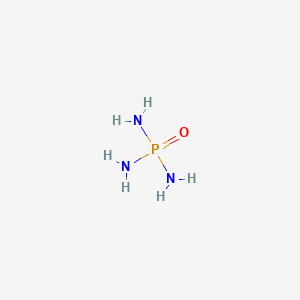

![[(2R,3S,5R)-3-acetyloxy-5-[5-(2-bromoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1221516.png)


![N-[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl]acetamide](/img/structure/B1221519.png)
